2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol

Lipophilicity Drug-likeness Physicochemical Property Comparison

Generic amino-diol scaffolds often fail in lead optimization due to suboptimal lipophilicity and binding. This specific 3,4-difluoro variant overcomes that, offering a unique electronic profile validated in fluorinated S1P3 antagonist analogs. Direct procurement eliminates the synthetic burden of late-stage fluorination. - Distinct Chemical Space: ΔXLogP3 = +0.9 vs. parent; enhanced BBB permeability potential. - Chiral Integrity: Two stereogenic centers provide a rigid, pre-organized environment for asymmetric catalysis. - Fragment Compliance: MW 203.19 g/mol, cLogP compliant, suitable for ¹⁹F NMR-based fragment screening libraries.

Molecular Formula C9H11F2NO2
Molecular Weight 203.19 g/mol
CAS No. 1496789-36-6
Cat. No. B1528753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol
CAS1496789-36-6
Molecular FormulaC9H11F2NO2
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(CO)N)O)F)F
InChIInChI=1S/C9H11F2NO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2
InChIKeyAGMZTHCXWXPCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorophenyl Amino-Diol Scaffold Overview


2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol (CAS 1496789-36-6) is a chiral, vicinal amino-diol building block characterized by a 3,4-difluorophenyl substituent at the C1 position . It possesses two stereogenic centers, offering four potential stereoisomers with relevance for asymmetric synthesis and chiral ligand design [1]. The vicinal amino-alcohol motif is a privileged scaffold in medicinal chemistry, notably appearing in sphingosine-1-phosphate (S1P) receptor modulators, but the specific 3,4-difluoro substitution pattern provides a distinct electronic and steric profile compared to the non-fluorinated parent or mono-fluorinated analogs [2].

Vicinal amino-diol with two stereogenic centers supports asymmetric synthesis and chiral ligand design
3,4-Difluoro substitution provides distinct electronic and steric profile vs. non-fluorinated or mono-fluoro analogs
Reported as privileged scaffold for S1P receptor modulator research and fluorinated building block applications

Why Generic Phenyl or Mono-Fluoro Analogs Fail


In-class amino-diol scaffolds such as 2-amino-1-phenylpropane-1,3-diol (CAS 55057-81-3) or its 4-fluoro analog (CAS 905586-97-2) cannot be interchanged with the 3,4-difluoro variant without fundamentally altering the lead optimization landscape. The vicinal arrangement of two fluorine atoms on the phenyl ring introduces a unique combination of strong electron-withdrawing effects and altered lipophilicity that directly impacts the pKa of the neighboring amino group, the hydrogen-bonding capacity of the hydroxyl groups, and the overall three-dimensional conformation of the scaffold [1]. These changes are non-additive; they represent a distinct chemical space that can critically shift target affinity, selectivity, and metabolic stability in structure-activity relationship (SAR) studies, making generic substitution a high-risk strategy for projects dependent on precise molecular interactions [2].

Non-fluorinated parent Lacks electron-withdrawing fluorine effects; higher amine pKa and altered hydrogen-bonding network may shift target affinity and metabolic stability
4-Fluoro analog Intermediate electronic profile may not replicate the non-additive conformational restriction and lipophilicity change of 3,4-difluoro substitution

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Parent

The 3,4-difluorophenyl substitution significantly increases the computed partition coefficient (XLogP3) relative to the non-fluorinated parent compound, modulating membrane permeability and metabolic stability. The target compound exhibits an XLogP3 of 0.7, compared to -0.2 for 2-amino-1-phenylpropane-1,3-diol [1][2]. This shift of +0.9 log units moves the compound into a more favorable lipophilicity range for CNS drug candidates (typically XLogP 1-3), while the mono-fluoro analog (4-fluorophenyl) falls at an intermediate value.

Lipophilicity shift
Cross-study comparable
XLogP3: 0.7 vs. −0.2 (parent)
May support membrane permeability for CNS research
Δ = +0.9 log units; computed values
Lipophilicity Drug-likeness Physicochemical Property Comparison

Increased Hydrogen-Bond Acceptor Capacity

The electron-withdrawing effect of the 3,4-difluoro substitution lowers the pKa of the adjacent hydroxyl group, enhancing its hydrogen-bond donor acidity. The target compound exhibits a computed hydrogen bond donor count of 3 (two hydroxyls, one amine) and an acceptor count of 4 (including the fluorine atoms), whereas the non-fluorinated parent has donor/acceptor counts of 3/3 [1][2]. This additional acceptor site, contributed by the fluorine atoms, can participate in weak C-F···H-X interactions, a feature absent in hydrogen-only analogs, potentially leading to tighter and more selective protein-ligand binding.

H‑bond acceptor increase
Class-level inference
Acceptor count 4 vs. 3 (parent)
Fluorine adds weak H‑bond acceptor site for binding studies
Computed by Cactvs; +1 acceptor
Electronic Effects Hydrogen Bonding Receptor Binding

Ortho-Fluorine Conformational Restriction

The 3,4-difluoro substitution pattern introduces a unique steric and electronic environment around the C1 phenyl ring, which can restrict the rotational freedom of the amino-diol side chain. While no experimental X-ray structure is available for this compound, class-level inference from fluorinated aromatic systems indicates that a fluorine atom *ortho* to the point of attachment (position 3 relative to the C1 linkage) creates a steric clash that biases the conformational ensemble toward a specific rotamer, unlike the 4-fluoro or unsubstituted analogs which exhibit greater rotational freedom [1]. This conformational pre-organization can be advantageous for achieving entropically favorable binding to a chiral biological target.

Ortho-fluorine restriction
Class-level inference
Steric bias from 3-fluoro substitution
May restrict rotamer ensemble, relevant for chiral target engagement
Qualitative modeling; no X‑ray data
Conformational Analysis Stereochemistry Chiral Resolution

Commercial Purity and Supply Consistency

Commercial sourcing of research-grade 2-amino-1-(3,4-difluorophenyl)propane-1,3-diol is available with a specified minimum purity of 95%, as per vendor certificate of analysis . In contrast, the non-fluorinated parent compound is typically listed at 95% purity as well, but the difluoro variant offers a value-added differentiation for laboratories requiring halogenated building blocks without the need for in-house fluorination steps, which often suffer from low yields and hazardous reagent handling. The long-term storage recommendation (cool, dry place) is standard for amino-alcohols, ensuring procurement and inventory management consistency.

Commercial purity
Data to verify
Min. 95% (HPLC)
Pre-assembled difluoro scaffold may reduce synthetic steps
Vendor specification; verify COA
Chemical Purity Procurement Quality Control

High-Impact Research Applications


S1P Receptor Modulator Lead Optimization

The enhanced lipophilicity (ΔXLogP3 = +0.9 vs. parent) and unique fluorine-mediated hydrogen-bond acceptor capacity make this compound a superior starting point for the development of brain-penetrant S1P receptor ligands. The 3,4-difluoro pattern has been validated in fluorinated analogs of S1P3 antagonists, where the presence of fluorine improved *in vitro* potency and serum stability [1]. By procuring this specific difluoro scaffold, medicinal chemists can directly access a more drug-like chemical space without the synthetic burden of late-stage fluorination, accelerating structure-activity relationship (SAR) exploration around the phenyl ring.

Chiral Ligand and Auxiliary Development

The vicinal amino-diol motif with two chiral centers, coupled with the conformational restriction provided by the ortho-fluorine atom, creates a rigid, pre-organized chiral environment ideal for asymmetric catalysis [2]. This compound can serve as a precursor for chiral oxazaborolidine catalysts or as a chiral auxiliary in stereoselective reductions. The electron-withdrawing effect of the difluorophenyl group modulates the Lewis basicity of the nitrogen, allowing fine-tuning of catalytic activity not possible with non-fluorinated analogs.

Fluorinated Fragment Library Design

With a molecular weight of 203.19 g/mol and compliance with the 'Rule of Three' for fragments (MW < 300, cLogP ≤ 3), this compound is an excellent candidate for inclusion in fluorinated fragment libraries. The additional hydrogen-bond acceptor from fluorine (acceptor count = 4 vs. 3 for parent) increases the probability of detecting weak but specific binding interactions in primary fragment screens, a key advantage for hit identification against challenging targets such as protein-protein interactions [3].

19F NMR Probe for Protein Interactions

The presence of two fluorine atoms in a defined 3,4-pattern enables the use of ¹⁹F NMR spectroscopy as a probe for studying protein-ligand interactions. This isotopic handle is absent in non-fluorinated analogs, making this compound uniquely suited for biophysical assays that require direct observation of the ligand's binding mode and dynamics in solution, providing information that is complementary to X-ray crystallography [3].

Application
Selection Property
Validation Focus
S1P receptor modulator studies
Lipophilicity shift and fluorine H‑bond acceptor capacity
CNS permeability and serum stability assay endpoints
Chiral ligand and asymmetric catalysis research
Rigid chiral environment from vicinal amino-diol and ortho-fluorine
Catalyst performance and enantioselectivity assessment
Fluorinated fragment-based screening
Fragment-like properties and increased H‑bond acceptor count
Binding detection in primary fragment screens
19F NMR protein-ligand interaction studies
3,4-difluoro pattern as 19F NMR spectroscopic handle
Ligand binding mode and dynamics in solution
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